![molecular formula C14H21NO6 B11815373 (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[320]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of functional groups: The tert-butoxycarbonyl (Boc) and methoxycarbonyl groups are introduced through selective reactions, often involving protection and deprotection steps.
Final functionalization: The carboxylic acid group is introduced in the final step, often through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[320]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicine, (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
作用機序
The mechanism of action of (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: shares similarities with other bicyclic compounds such as tropane derivatives and azabicyclo compounds.
Tropane derivatives: These compounds have a similar bicyclic structure and are known for their pharmacological activities.
Azabicyclo compounds: These compounds also feature a bicyclic structure with nitrogen atoms, making them structurally related.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry. The presence of tert-butoxycarbonyl and methoxycarbonyl groups, along with its specific stereochemistry, gives it distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C14H21NO6 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
(1R,5S)-5-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO6/c1-12(2,3)21-11(19)15-7-13(9(16)17)5-6-14(13,8-15)10(18)20-4/h5-8H2,1-4H3,(H,16,17)/t13-,14+/m1/s1 |
InChIキー |
YYLKTAMUHFXTOF-KGLIPLIRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CC[C@]2(C1)C(=O)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2(C1)C(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B11815290.png)

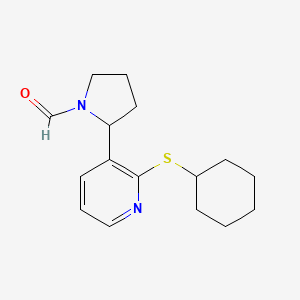
![1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
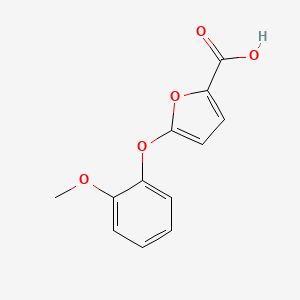
![2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B11815329.png)

![ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11815337.png)
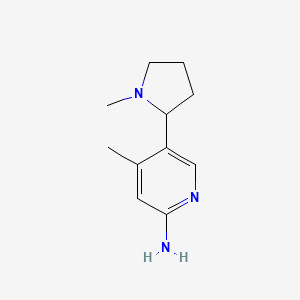

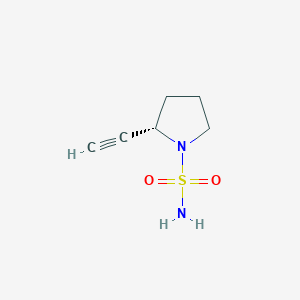
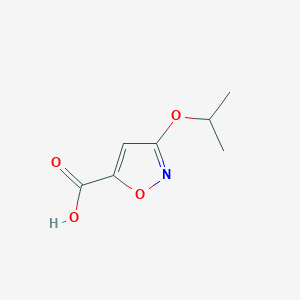
![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)
